molecular formula C19H18N4O4S2 B2884943 N-(6-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide CAS No. 1021107-31-2

N-(6-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

Cat. No.: B2884943
CAS No.: 1021107-31-2
M. Wt: 430.5
InChI Key: DUESTHXFSKHBQX-UHFFFAOYSA-N
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Description

N-(6-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a complex organic compound that features a pyridazine ring fused with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.

    Thioether Formation:

    Amide Bond Formation: The final step involves coupling the thiophene-2-carboxylic acid with the amine group on the pyridazine ring using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

N-(6-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the thiophene and pyridazine rings.

    Reduction: Reduced amine or alcohol derivatives.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

N-(6-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.

    Industry: Potential use in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-(6-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide
  • N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)thiophene-2-carboxamide

Uniqueness

N-(6-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is unique due to its specific substitution pattern on the pyridazine and thiophene rings, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[6-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S2/c1-26-13-6-5-12(10-14(13)27-2)20-17(24)11-29-18-8-7-16(22-23-18)21-19(25)15-4-3-9-28-15/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUESTHXFSKHBQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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